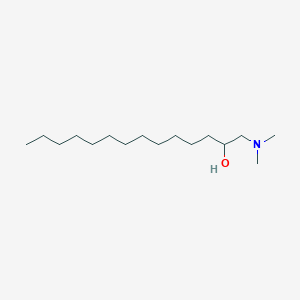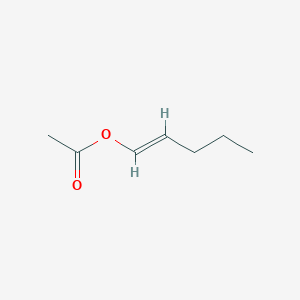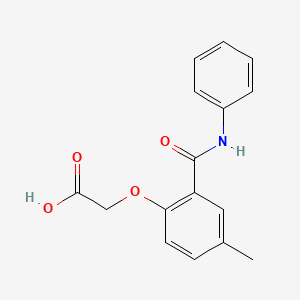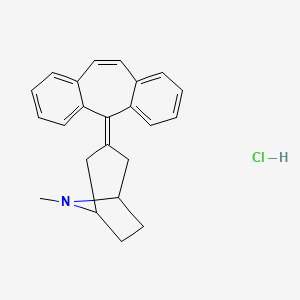
Gentisaldehyde, oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gentisaldehyde, oxime is an organic compound belonging to the oxime class of compounds Oximes are characterized by the presence of the functional group RR’C=N−OH, where R and R’ can be hydrogen or organic side-chains this compound is derived from gentisaldehyde, which is an aromatic aldehyde
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gentisaldehyde, oxime can be synthesized through the condensation of gentisaldehyde with hydroxylamine. The reaction typically involves mixing gentisaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, in an aqueous or alcoholic medium. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Gentisaldehyde, oxime can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: Reduction of this compound can yield amines. This is typically achieved using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Primary and secondary amines.
Substitution: Various substituted oximes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Gentisaldehyde, oxime has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Medicine: Oxime derivatives are known for their use as antidotes for organophosphate poisoning. This compound may have similar applications.
Industry: It is used in the synthesis of polymers and as a stabilizer in various industrial processes
Wirkmechanismus
The mechanism of action of gentisaldehyde, oxime involves its interaction with specific molecular targets. In the case of enzyme inhibition, the oxime group can form a stable complex with the active site of the enzyme, thereby preventing its activity. The compound may also interact with cellular pathways, modulating various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Gentisaldehyde, oxime can be compared with other oxime compounds such as:
Acetaldoxime: Derived from acetaldehyde, used in organic synthesis.
Dimethylglyoxime: Used as a reagent for the analysis of nickel.
Cyclohexanone oxime: An intermediate in the production of Nylon 6.
Uniqueness
This compound is unique due to its aromatic structure, which imparts specific chemical properties and reactivity. Its applications in various fields, including its potential use as an antidote and in polymer synthesis, highlight its versatility .
Eigenschaften
Molekularformel |
C7H7NO3 |
|---|---|
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
2-[(E)-hydroxyiminomethyl]benzene-1,4-diol |
InChI |
InChI=1S/C7H7NO3/c9-6-1-2-7(10)5(3-6)4-8-11/h1-4,9-11H/b8-4+ |
InChI-Schlüssel |
XHBLHEQHMFWIIJ-XBXARRHUSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1O)/C=N/O)O |
Kanonische SMILES |
C1=CC(=C(C=C1O)C=NO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[f]quinolinium, 4-methyl-](/img/structure/B14679494.png)



![Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B14679522.png)
![2,5-Bis(4-nitrophenyl)-1,2,4,5-tetraazabicyclo[2.2.1]heptane](/img/structure/B14679524.png)







![1-[[4-(Piperidin-1-ylmethyl)phenyl]methyl]piperidine](/img/structure/B14679582.png)
